6-Methyl-2,6-diaza-spiro[3.4]octan-5-one
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Overview
Description
6-Methyl-2,6-diaza-spiro[3.4]octan-5-one is a chemical compound with the molecular formula C7H12N2O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone. The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,6-diaza-spiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-Methyl-2,6-diaza-spiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a ligand in the study of enzyme interactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2,6-diaza-spiro[3.4]octan-5-one involves its interaction with specific molecular targets. As a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity. This interaction can enhance the analgesic effects of opioids and reduce the development of tolerance by affecting the signaling pathways involved in pain perception .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate: This compound has a similar core structure but includes a tosylate group, which can affect its solubility and reactivity.
2,6-Diazaspiro[3.4]octan-7-one: This compound shares the spiro structure but differs in the position of the functional groups, leading to different chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. Its potential as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-3-2-7(6(9)10)4-8-5-7/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXGVXUTXPHLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1=O)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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